2-Pyrrolidinone-3,3,4,4,5,5-D6
Overview
Description
2-Pyrrolidinone-3,3,4,4,5,5-D6 is a deuterated form of 2-Pyrrolidinone, where six hydrogen atoms are replaced by deuterium. This compound has the molecular formula C4HD6NO and a molecular weight of 91.14 g/mol . It is a stable, colorless liquid at room temperature and is widely used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pyrrolidinone-3,3,4,4,5,5-D6 can be synthesized through several methods. One common method involves the catalytic or electrochemical reduction of succinimide . Another approach is the carbonylation of allylamine or the hydrogenation of succinonitrile under hydrolytic conditions . Additionally, the reaction of maleic or succinic anhydride in aqueous ammonia with palladium-ruthenium catalysts can also yield 2-Pyrrolidinone .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process typically involves the catalytic hydrogenation of succinonitrile in the presence of a suitable catalyst, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone-3,3,4,4,5,5-D6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-aminobutanoic acid (GABA) under strong acidic or basic conditions.
Reduction: The compound can be reduced to form pyrrolidine derivatives.
Substitution: The hydrogen atom on the nitrogen can be replaced by alkylation reactions with alkyl halides or sulfates.
Common Reagents and Conditions
Oxidation: Strong acids or bases are used as catalysts.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Alkyl halides or sulfates in the presence of a base.
Major Products Formed
Oxidation: 4-Aminobutanoic acid (GABA)
Reduction: Pyrrolidine derivatives
Substitution: N-alkylated pyrrolidinone derivatives
Scientific Research Applications
2-Pyrrolidinone-3,3,4,4,5,5-D6 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in the synthesis of various polymers and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs such as cotinine, doxapram, and ethosuximide.
Industry: It is used in the production of inkjet cartridges, toners, and colorants.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone-3,3,4,4,5,5-D6 involves its interaction with various molecular targets. It can form hydrogen bonds with proteins and enzymes, affecting their structure and function . The compound’s ability to act as a solvent also facilitates the dissolution and transport of other molecules, enhancing their reactivity and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: A non-deuterated form with similar chemical properties but different isotopic composition.
Butyrolactam: Another lactam with a similar structure but different functional groups.
4-Aminobutyric acid lactam: A derivative of 2-Pyrrolidinone with an amino group.
Uniqueness
2-Pyrrolidinone-3,3,4,4,5,5-D6 is unique due to its deuterium content, which makes it useful in studies involving isotopic labeling and tracing. This property allows researchers to track the compound’s metabolic pathways and interactions with other molecules more accurately .
Properties
IUPAC Name |
3,3,4,4,5,5-hexadeuteriopyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c6-4-2-1-3-5-4/h1-3H2,(H,5,6)/i1D2,2D2,3D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJBEVLQSNELDL-NMFSSPJFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)NC(C1([2H])[2H])([2H])[2H])[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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